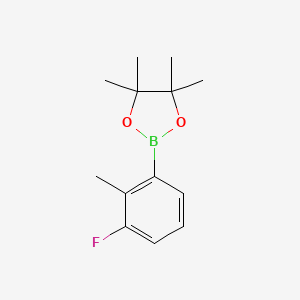

Éster de pinacol de ácido 3-fluoro-2-metilfenilborónico

Descripción general

Descripción

Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It can be used as a starting material to prepare profluorescent probes applicable for the detection of H2O2 and Fe or Cu ions in living cells .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methylphenylboronic acid pinacol ester is represented by the formula C13H18BFO2 . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis

Pinacol boronic esters are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . They can also be used in the synthesis of molecular spin switches and electron transfer dyads .Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto se utiliza en síntesis orgánica, particularmente en reacciones de acoplamiento Suzuki–Miyaura que son fundamentales para la formación de enlaces carbono-carbono. Sirve como sustrato para el acoplamiento con varios yoduros de arilo .

Desarrollo de Fármacos

En el desarrollo de fármacos, se utiliza para crear derivados de sulfinamida que son valiosos en química medicinal. Esto se logra reaccionando con trifluoruro de dietilaminosulfuro (DAST) y feniltrifluoroborato de potasio .

Estudios Cinéticos

La susceptibilidad del compuesto a la hidrólisis es de interés en los estudios cinéticos. La velocidad de hidrólisis depende de los sustituyentes en el anillo aromático y está significativamente influenciada por los niveles de pH, especialmente a pH fisiológico .

Catálisis

Puede actuar como un subproducto estequiométrico en la protodesboronación catalítica de ésteres de pinacol borónico, que es un proceso que se utiliza para eliminar grupos de boro de las moléculas .

Sistemas de Administración de Fármacos

Éster de pinacol de ácido 3-fluoro-2-metilfenilborónico: puede ser funcionalizado para desarrollar sistemas de administración de fármacos sensibles a las especies reactivas de oxígeno (ROS). Esta aplicación es particularmente útil para dirigir y liberar fármacos en respuesta a los niveles de ROS dentro del cuerpo .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-Fluoro-2-methylphenylboronic acid pinacol ester, also known as 2-(3-FLUORO-2-METHYLPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 3-Fluoro-2-methylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the Suzuki–Miyaura reaction due to its stability, ease of preparation, and environmentally benign nature .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by 3-Fluoro-2-methylphenylboronic acid pinacol ester, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the carbon–carbon bond formation pathway, leading to the creation of new organic compounds .

Pharmacokinetics

It’s known that these types of compounds are only marginally stable in water . Therefore, the bioavailability of this compound may be influenced by its stability in aqueous environments .

Result of Action

The result of the action of 3-Fluoro-2-methylphenylboronic acid pinacol ester is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of 3-Fluoro-2-methylphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of these types of compounds is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the pH of the environment .

Direcciones Futuras

The future directions in the research and application of pinacol boronic esters could involve the development of new protocols for the functionalizing deboronation of alkyl boronic esters . There is also potential for further exploration of their use in the synthesis of molecular spin switches and electron transfer dyads .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-2-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic ester to the palladium catalyst, followed by the formation of a new carbon-carbon bond. The compound’s stability and reactivity make it an essential reagent in these biochemical processes .

Molecular Mechanism

At the molecular level, 3-Fluoro-2-methylphenylboronic acid pinacol ester exerts its effects through its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This process is followed by the formation of a new carbon-carbon bond, which is crucial for the synthesis of various organic molecules. The compound’s ability to participate in these reactions is due to its stable boronic ester structure .

Dosage Effects in Animal Models

The effects of 3-Fluoro-2-methylphenylboronic acid pinacol ester at different dosages in animal models have not been extensively studiedDetailed studies on the dosage effects of 3-Fluoro-2-methylphenylboronic acid pinacol ester in animal models are necessary to determine its safety and efficacy .

Metabolic Pathways

3-Fluoro-2-methylphenylboronic acid pinacol ester is involved in metabolic pathways that include its interaction with enzymes such as palladium catalysts. These interactions facilitate the Suzuki-Miyaura coupling reaction, leading to the formation of new carbon-carbon bonds. The compound’s role in these metabolic pathways highlights its importance in organic synthesis and its potential impact on metabolic flux and metabolite levels .

Propiedades

IUPAC Name |

2-(3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWHYYLQFKUDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)

![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)

![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)

![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)